molecular formula C11H10N2O B1351505 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-74-6

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1351505
CAS RN: 75815-74-6
M. Wt: 186.21 g/mol
InChI Key: WHVZBODPCRDKQK-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 2-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, is a carbaldehyde compound that has been widely studied in both scientific research and laboratory experiments. It is a colorless solid with a melting point of 67-69 °C. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Activity and Chitosan Schiff Bases : A study synthesized heteroaryl pyrazole derivatives, closely related to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, and reacted them with chitosan to form Schiff bases. These compounds were characterized and tested for biological activity against various bacteria and fungi. Results indicated antimicrobial activity dependent on the Schiff base moiety, with no cytotoxic activity observed in the MTT assay (Hamed et al., 2020).

  • Novel Antimicrobial Agents via Vilsmeier–Haack Reaction : A related study synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds were characterized and screened for their antimicrobial and antioxidant activities. Some displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Crystallographic and Structural Analysis

  • Crystal Structure Analysis : Research on a structurally similar compound, 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, revealed its L-shaped structure. The study involved detailed crystallographic analysis, providing insights into the molecular conformation and interactions within the crystal lattice (Butcher et al., 2007).

  • Novel Chalcone Synthesis and Analysis : Another study focused on the synthesis of quinolinyl chalcones containing a pyrazole group, similar in structure to the compound of interest. These compounds were characterized using various spectroscopic methods and X-ray crystallography, highlighting their potential as antimicrobial agents (Prasath et al., 2015).

Biological and Pharmacological Applications

  • Anti-Inflammatory and Analgesic Activities : A study utilized 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, similar to the compound , for synthesizing new heterocycles. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The majority showed both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

  • -substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their anti-inflammatory and analgesic activities. The formation of these derivatives was achieved by treating Vilsmeier-Haack reagent, showcasing their potential pharmacological benefits (Selvam et al., 2011).

Synthesis and Properties of Pyrazole-Based Compounds

  • Synthesis and Antioxidant Activity : Research focusing on the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives evaluated these compounds for their antioxidant and anti-inflammatory activities. This study demonstrates the versatility and potential biological importance of pyrazole-based compounds (Sudha et al., 2021).

  • Antimicrobial Screening of Diphenyl Pyrazolylmethylanilines : Another study described the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and its derivatives with various substituted aromatic amines. The synthesized diphenyl pyrazolylmethylaniline derivatives were tested for their antifungal and antibacterial activity, providing insights into the application of these compounds in antimicrobial therapy (Bawa et al., 2011).

properties

IUPAC Name

1-(2-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVZBODPCRDKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402047
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

75815-74-6
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75815-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Renuka, KA Kumar - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
A series of coumarin appended formyl-pyrazoles 14–18 were synthesized by a simple and accessible approach. The reaction of 8-acetyl-4-methyl-7-hydroxy coumarin 3 and phenyl …
Number of citations: 133 www.sciencedirect.com
SLM Sambandan Yuvaraj - core.ac.uk
Biheterocyclic compounds in recent years have gained a significant importance in medicinal chemistry. In this paper the synthesis of novel pyrazol-3ylthiazoles through Vilsmeier–…
Number of citations: 2 core.ac.uk
S Yuvaraj, SL Manju - Arabian Journal of Chemistry, 2019 - Elsevier
Biheterocyclic compounds in recent years have gained a significant importance in medicinal chemistry. In this paper the synthesis of novel pyrazol-3ylthiazoles through Vilsmeier–…
Number of citations: 1 www.sciencedirect.com
N Renuka, HK Vivek, G Pavithra… - Russian Journal of …, 2017 - Springer
A series of semicarbazones, thiocarbazones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles bearing coumarin and pyrazole moiety have been synthesized. The new synthesized …
Number of citations: 44 link.springer.com

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